2-Bromo-5-chlorobenzonitrile

Cross-Coupling Chemoselectivity Suzuki-Miyaura

2-Bromo-5-chlorobenzonitrile provides a unique orthogonal reactivity profile: the C–Br bond engages in mild Suzuki/Buchwald-Hartwig couplings while the C–Cl bond remains inert, enabling precise sequential functionalization—impossible with mono-halogenated analogs. This well-characterized building block is a documented intermediate for 4-arylpiperidine pharmacophores and a probe for C–H borylation studies. Source this dual-halogen benzonitrile for your complex molecule synthesis.

Molecular Formula C7H3BrClN
Molecular Weight 216.46 g/mol
CAS No. 57381-37-0
Cat. No. B036133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorobenzonitrile
CAS57381-37-0
Synonyms2-BROMO-5-CHLOROBENZONITRILE; 2-Bromo-5-chlorobenzonitile
Molecular FormulaC7H3BrClN
Molecular Weight216.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)Br
InChIInChI=1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
InChIKeyCTSHRMBLMKPDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chlorobenzonitrile (CAS 57381-37-0) Procurement Guide: Key Intermediate Specifications


2-Bromo-5-chlorobenzonitrile (CAS 57381-37-0) is a halogenated aromatic nitrile with the molecular formula C7H3BrClN and a molecular weight of 216.46 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 138.8–139.2 °C and a boiling point of 271.6±25.0 °C at 760 mmHg . This compound is widely recognized as a versatile building block in organic synthesis, particularly valued for its dual halogen substitution pattern (bromine at the 2-position, chlorine at the 5-position) which enables sequential and orthogonal reactivity in cross-coupling and nucleophilic substitution reactions [2].

Why 2-Bromo-5-chlorobenzonitrile Cannot Be Replaced by Simpler Halobenzonitriles


Generic substitution with mono-halogenated benzonitriles (e.g., 2-bromobenzonitrile, 4-chlorobenzonitrile) is not scientifically valid due to the unique orthogonal reactivity profile of 2-bromo-5-chlorobenzonitrile. The compound possesses two distinct carbon-halogen bonds: a more reactive C–Br bond that is preferentially engaged in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), and a more robust C–Cl bond that remains inert under mild conditions, enabling sequential functionalization . This differential reactivity allows for precise, stepwise molecular construction that cannot be achieved with mono-halogenated analogs [1]. Furthermore, the 2,5-substitution pattern imparts specific steric and electronic properties that influence regioselectivity in C–H activation and borylation reactions, as documented in studies of benzonitrile derivatives [2].

Quantitative Differentiation: 2-Bromo-5-chlorobenzonitrile vs. Closest Analogs


Orthogonal Reactivity: Chemoselective Suzuki Coupling Enabled by Dual Halogenation

2-Bromo-5-chlorobenzonitrile exhibits orthogonal reactivity due to the presence of both a C–Br and a C–Cl bond. In palladium-catalyzed Suzuki-Miyaura couplings, the C–Br bond undergoes oxidative addition preferentially under mild conditions, leaving the C–Cl bond intact for subsequent functionalization . This allows for the sequential, site-selective introduction of two different aryl/heteroaryl groups, a capability not possible with mono-halogenated analogs such as 2-chlorobenzonitrile or 4-bromobenzonitrile [1].

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Synthesis Yield Benchmark: 63% Yield via One-Step Bromination of 3-Chlorobenzonitrile

A documented one-step synthesis of 2-bromo-5-chlorobenzonitrile from 3-chlorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin in TFA/H2SO4 proceeds with a 63% isolated yield [1]. This yield provides a benchmark for assessing alternative synthetic routes. For comparison, the Sandmeyer reaction from 2-amino-5-chlorobenzonitrile is an alternative but involves multiple steps and hazardous diazonium intermediates [2].

Synthetic Methodology Yield Benchmark Bromination

Physical Property Benchmark: Melting Point and Purity for Quality Control

2-Bromo-5-chlorobenzonitrile exhibits a sharp melting point range of 138.8–139.2 °C . This narrow range is indicative of high crystalline purity and serves as a critical quality control parameter. For comparison, the simpler analog 2-bromobenzonitrile melts at 54–56 °C, while 3-chlorobenzonitrile melts at 38–40 °C, reflecting the impact of dual halogen substitution on intermolecular interactions [1].

Quality Control Physical Characterization Purity

LogP and Solubility: Predicted Lipophilicity for Drug Design and Extraction

The calculated LogP (XLogP3) for 2-bromo-5-chlorobenzonitrile is 3.0 [1], indicating moderate lipophilicity. In comparison, the mono-halogenated analog 2-bromobenzonitrile has a LogP of 2.4, while 3-chlorobenzonitrile has a LogP of 2.2 [2]. This higher LogP value for the dihalogenated compound correlates with reduced aqueous solubility (0.0699 mg/mL) and improved solubility in organic solvents , which influences extraction efficiency and chromatographic behavior.

Lipophilicity ADME Extraction

Regioselective Borylation: Differential C–H Activation Profile

Studies on the sterically directed borylation of benzonitriles reveal that the presence of a bromine substituent at the 4-position (as in 4-bromobenzonitrile) leads to a substantial degree of borylation ortho to the bromine, in addition to the dominant borylation ortho to the cyano group [1]. While 2-bromo-5-chlorobenzonitrile was not directly studied, the established directing effects of bromine and chlorine substituents in C–H activation suggest a unique regioselectivity profile for this 2,5-disubstituted scaffold, distinct from mono-halogenated analogs [2].

C–H Activation Borylation Regioselectivity

Structural Confirmation: Definitive ¹H and ¹³C NMR Assignments

Full ¹H and ¹³C NMR assignments for 2-bromo-5-chlorobenzonitrile are available [1]. Key data: ¹H NMR (CDCl3, 400 MHz) δ 7.64–7.62 (m, 2H), 7.44 (dd, J = 8.6, 2.5 Hz, 1H); ¹³C NMR (CDCl3, 100 MHz) δ 134.2, 134.1, 133.9, 133.8, 123.3, 117.2, 115.8. This level of spectral characterization, including coupling constants, provides an unambiguous fingerprint for identity confirmation, which is essential for quality control in procurement and for verifying the integrity of the compound in ongoing research.

NMR Spectroscopy Structural Elucidation Quality Control

Optimal Procurement and Application Scenarios for 2-Bromo-5-chlorobenzonitrile


Sequential Cross-Coupling for Unsymmetrical Biaryl Synthesis

This compound is ideally suited for the construction of unsymmetrical biaryl systems via sequential Suzuki-Miyaura cross-couplings. The C–Br bond is first coupled with an arylboronic acid under mild conditions, leaving the C–Cl bond intact. A subsequent, more forcing coupling with a second arylboronic acid (or via Buchwald-Hartwig amination) installs a second distinct aryl group. This orthogonal reactivity profile, as inferred from class-level principles of aryl halide reactivity [1], is a key differentiator from mono-halogenated benzonitriles and justifies its procurement for complex molecule synthesis.

Key Intermediate in Pharmaceutical and Agrochemical R&D

2-Bromo-5-chlorobenzonitrile is a documented intermediate in the synthesis of 4-arylpiperidines [2], a pharmacophore present in numerous CNS-active and anti-infective agents. Its role as a building block in medicinal chemistry programs is further supported by its inclusion in patent literature and its commercial availability from major chemical suppliers . Procurement is driven by the need for a reliable, well-characterized starting material for SAR studies and lead optimization.

Precursor for C–H Functionalization and Borylation Studies

The 2,5-disubstitution pattern of 2-bromo-5-chlorobenzonitrile offers a unique substrate for investigating regioselectivity in C–H activation and borylation. Based on established directing group effects [3], the compound is expected to exhibit a distinct borylation profile compared to simpler benzonitriles. This makes it a valuable probe for developing and validating new C–H functionalization methodologies.

Quality Control Standard for Halogenated Benzonitriles

The well-defined physical properties of 2-bromo-5-chlorobenzonitrile (sharp melting point of 138.8–139.2 °C, specific NMR signatures [4]) make it a suitable reference standard for calibrating analytical instruments (HPLC, GC, NMR) and for validating purity assessment protocols in quality control laboratories handling halogenated aromatic nitriles.

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